11-Hydroxygelsenicine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

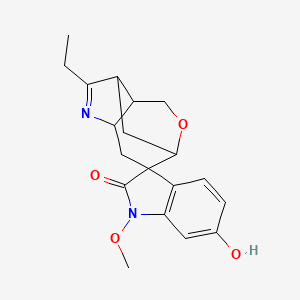

IUPAC Name |

6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUAITOHPKQHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-Hydroxygelsenicine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 11-Hydroxygelsenicine, a naturally occurring monoterpenoid indole (B1671886) alkaloid. The document details its natural sources, comprehensive isolation and purification protocols, and methods for its characterization, designed to support research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a member of the gelsedine-type alkaloids, a class of structurally complex and biologically active compounds found in the plant genus Gelsemium. These plants, notoriously toxic, have also been a source of compounds with potential therapeutic applications. This guide focuses on the scientific methodologies for accessing this compound from its natural sources for further investigation.

Natural Sources

The primary natural source of this compound is the plant species Gelsemium elegans, a flowering plant native to Southeast Asia. While other species in the genus, such as Gelsemium sempervirens (Carolina jessamine) and Gelsemium rankinii (swamp jessamine), are known to produce a variety of alkaloids, the presence and concentration of this compound are most prominently documented in G. elegans. Different parts of the plant, including the roots, stems, and leaves, contain a complex mixture of alkaloids, from which this compound must be isolated.

Isolation and Purification Protocols

The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following protocols are compiled from methodologies reported for the isolation of alkaloids from this genus.

General Alkaloid Extraction

A standard approach for the initial extraction of the total alkaloid fraction from the plant material is as follows:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., roots and stems of Gelsemium elegans) is the starting point.

-

Maceration and Extraction: The powdered material is macerated with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3 x 72 hours) to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and filtered.

-

The acidic solution, containing the protonated alkaloids, is washed with a non-polar solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic compounds.

-

The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide.

-

The free alkaloids are then extracted from the basified aqueous solution with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude total alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid mixture is a complex blend of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

3.2.1. Column Chromatography:

A common primary purification step involves column chromatography over silica (B1680970) gel or alumina.

-

Stationary Phase: Silica gel (200-300 mesh) is typically used.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent for alkaloids). Fractions containing compounds with similar TLC profiles are combined.

3.2.2. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC):

For final purification to obtain high-purity this compound, more advanced chromatographic techniques are necessary.

-

Preparative HPLC: Reversed-phase (C18) columns are often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid, in an isocratic or gradient elution mode.

-

HSCCC: This technique has been successfully applied for the separation of other Gelsemium alkaloids. A suitable two-phase solvent system, for instance, composed of chloroform-methanol-hydrochloric acid, could be optimized for the separation of this compound. For example, a system of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v) has been used for the separation of gelsenicine and gelsevirine.

The general workflow for the isolation and purification of this compound is illustrated in the following diagram:

Characterization Data

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂N₂O₄ |

| Exact Mass | 342.1580 |

| Key MS/MS Fragments | m/z 312, 108 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Expected signals would include those for aromatic protons, olefinic protons, methoxy (B1213986) groups, and various aliphatic protons within the complex polycyclic ring system.

¹³C NMR: The spectrum would show signals corresponding to the 19 carbon atoms in the molecule, including those of the indole ring, the oxepane (B1206615) ring, the ethyl group, and the methoxy group.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from Gelsemium elegans. The concentration of individual alkaloids in the plant can vary significantly depending on the plant part, geographical location, and harvest time. However, a study on the distribution of major alkaloids in G. elegans provides some context for the relative abundance of different alkaloid types.

| Alkaloid | Plant Part | Concentration (µg/g) |

| Gelsenicine | Leaves | 155.1 |

| Gelsenicine | Roots | Not specified |

| Gelsenicine | Stems | Not specified |

Note: This table provides data for a related compound, gelsenicine, to give a general idea of alkaloid concentrations. Specific yield data for this compound is a key area for future research.

Conclusion

This technical guide outlines the current knowledge on the natural sources and isolation of this compound. While the primary source is well-established as Gelsemium elegans, detailed and optimized isolation protocols with quantitative yield data remain to be fully documented in publicly accessible literature. The methodologies presented here provide a solid foundation for researchers to develop and refine procedures for obtaining this and other related alkaloids for further chemical and pharmacological studies. The complex structure and potent bioactivity of this compound make it a compound of significant interest for drug discovery and development.

Unveiling 14-Hydroxygelsenicine: A Technical Guide to its Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the monoterpenoid indole (B1671886) alkaloid, 14-Hydroxygelsenicine. Initially miscited in some contexts as 11-Hydroxygelsenicine, this document clarifies the correct nomenclature and delves into the scientific understanding of this potent natural product. Found within the perennial vine Gelsemium elegans, a plant with a long history in traditional Chinese medicine for treating various ailments, 14-Hydroxygelsenicine has emerged as a molecule of significant interest due to its pronounced biological activities, including potent neurotoxicity and promising antitumor effects. This guide consolidates the current knowledge on its discovery, structural elucidation, synthesis, and pharmacological properties, presenting detailed experimental protocols and quantitative data to support further research and development endeavors in the fields of pharmacology and medicinal chemistry.

Discovery and History

14-Hydroxygelsenicine is a naturally occurring gelsedine-type indole alkaloid isolated from Gelsemium elegans Benth., a plant belonging to the Gelsemiaceae family.[1][2] This plant, native to Southeast Asia and China, is known in traditional Chinese medicine as "Gou Wen" or "Duan Chang Cao" (literally "heartbreak grass") and has been used for centuries to treat conditions such as skin ulcers, pain, and even cancer.[1][2] However, Gelsemium elegans is also notoriously toxic, a property attributed to its complex mixture of alkaloids.

The discovery and structural elucidation of its alkaloid constituents, including 14-Hydroxygelsenicine, have been the subject of extensive phytochemical investigations. These studies have revealed a rich diversity of over 100 monoterpenoid indole alkaloids within the plant.[3] The initial identification and characterization of 14-Hydroxygelsenicine were achieved through meticulous extraction and isolation procedures, followed by spectroscopic analysis.

Chemical Structure

The definitive structure of 14-Hydroxygelsenicine was established through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed through total synthesis. It possesses a complex, cage-like architecture characteristic of the gelsedine-type alkaloids.

Table 1: Chemical and Physical Properties of 14-Hydroxygelsenicine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [4] |

| Molecular Weight | 342.39 g/mol | [4] |

| CAS Number | 114027-39-3 | [1] |

| Appearance | Amorphous powder | [5] |

Spectroscopic Data

The structural elucidation of 14-Hydroxygelsenicine relies heavily on its characteristic spectroscopic signatures.

Table 2: Spectroscopic Data for 14-Hydroxygelsenicine

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H-NMR (Proton NMR) | Specific chemical shifts and coupling constants for the protons in the molecule, confirming the connectivity and stereochemistry of the complex ring system. Detailed data is often found in the supporting information of total synthesis publications. | [6][7] |

| ¹³C-NMR (Carbon-13 NMR) | Characteristic signals for the 19 carbon atoms, including those of the indole nucleus, the oxepane (B1206615) ring, and the ethyl side chain. | [6][7] |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Fragmentation patterns provide further structural information. | [8] |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds. | [6] |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the oxindole (B195798) chromophore. | [5] |

Experimental Protocols

Isolation from Gelsemium elegans

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for alkaloids.

Workflow for Isolation of 14-Hydroxygelsenicine

Caption: General workflow for the isolation of 14-Hydroxygelsenicine.

Detailed Methodology:

-

Extraction: Dried and powdered plant material of Gelsemium elegans is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature or under reflux.[9]

-

Acid-Base Partitioning: The resulting crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted into a chlorinated solvent like dichloromethane (B109758) or chloroform.[10]

-

Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography on silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).[9]

-

Purification: Fractions containing 14-Hydroxygelsenicine are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[11]

Total Synthesis of (-)-14-Hydroxygelsenicine

The total synthesis of (-)-14-Hydroxygelsenicine has been achieved, providing not only confirmation of its structure but also a route to produce the molecule and its analogs for further study. A key feature of the synthesis is the construction of the complex polycyclic core.

Retrosynthetic Analysis of (-)-14-Hydroxygelsenicine

Caption: A simplified retrosynthetic approach to (-)-14-Hydroxygelsenicine.

Detailed Methodology (Conceptual):

The synthesis is a multi-step process that involves the stereoselective formation of the intricate ring system. A representative synthetic approach involves:

-

Construction of the Spiro-oxindole Moiety: Building the core spirocyclic system containing the oxindole ring from simpler acyclic or monocyclic precursors.

-

Formation of the Oxabicyclo[3.2.2]nonane Core: A key strategic challenge is the diastereoselective construction of this bridged ether system.

-

Late-Stage Functionalization: Introduction of the hydroxyl group at the C-14 position and the ethyl group at C-20.

For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary literature on the total synthesis of (-)-14-Hydroxygelsenicine.[3][6]

Biological Activity and Mechanism of Action

14-Hydroxygelsenicine exhibits a range of potent biological activities, primarily neurotoxicity and antitumor effects.

Neurotoxicity

The high toxicity of Gelsemium elegans is largely attributed to its gelsedine-type alkaloids, with 14-Hydroxygelsenicine being a significant contributor.

Table 3: Neurotoxicity Data for 14-Hydroxygelsenicine

| Parameter | Value | Species | Route of Administration | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | 0.185 mg/kg | Mouse | Intraperitoneal | [12] |

| LD₅₀ (Female) | 0.125 mg/kg | Mouse | Oral | [1] |

| LD₅₀ (Male) | 0.295 mg/kg | Mouse | Oral | [1] |

The neurotoxic effects are primarily mediated through its interaction with the γ-aminobutyric acid (GABA) system, the major inhibitory neurotransmitter system in the central nervous system.[1][13] 14-Hydroxygelsenicine acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability, ultimately resulting in respiratory depression and death.[1]

Proposed Mechanism of Neurotoxicity

Caption: Enhancement of GABAergic inhibition by 14-Hydroxygelsenicine.

Antitumor Activity

14-Hydroxygelsenicine has demonstrated promising antitumor properties by inducing apoptosis in cancer cells and inhibiting their growth and proliferation.[1] One of the proposed mechanisms for its anticancer effect is the interference with the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1]

Table 4: Antitumor Activity of Gelsemium elegans Extracts

| Cell Line | IC₅₀ (µg/mL) | Compound/Extract | Reference(s) |

| K562 (Leukemia) | 57.02 µM (for a related compound) | Gelselegandine G | [14] |

| A549 (Lung), P388 (Leukemia), HL-60 (Leukemia), BEL-7402 (Liver) | Cytotoxic activity observed | Gelsebanine | [5] |

Note: Specific IC₅₀ values for 14-Hydroxygelsenicine against a broad panel of cancer cell lines are not extensively reported in the readily available literature. The data presented here for related compounds and extracts indicates the potential of this class of alkaloids.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of 14-Hydroxygelsenicine.

Table 5: Pharmacokinetic Parameters of 14-Hydroxygelsenicine

| Parameter | Value | Species | Route of Administration | Reference(s) |

| Bioavailability | ~55% | Not specified | Oral | [1] |

| **Elimination Half-life (t₁/₂) ** | 7-12 hours | Not specified | Not specified | [1] |

| Cmax (Female Rats) | Higher than males | Rat | Oral | [1] |

| AUC (Female Rats) | Higher than males | Rat | Oral | [1] |

The metabolism of 14-Hydroxygelsenicine primarily occurs in the liver, with the main pathways being hydroxylation, reduction, N-demethylation, and glucuronidation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[1] The compound is known to cross the blood-brain barrier.[1]

Conclusion

14-Hydroxygelsenicine is a structurally complex and biologically potent indole alkaloid from Gelsemium elegans. Its discovery and history are intertwined with the traditional use and notorious toxicity of its plant source. Modern scientific investigation has elucidated its structure, enabled its total synthesis, and begun to unravel its mechanisms of action. The dual nature of 14-Hydroxygelsenicine, exhibiting both high toxicity and potential therapeutic benefits, particularly in oncology, makes it a compelling subject for further research. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance the understanding and potential applications of this fascinating natural product. Further studies are warranted to fully characterize its pharmacological profile and to explore the development of analogs with improved therapeutic indices.

References

- 1. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hypoxia tolerance determine differential gelsenicine-induced neurotoxicity between pig and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Pharmacokinetic Profiles of 14 Major Bioactive Components in Normal and Arthritic Model Rats after Oral Administration of Angelicae pubescentis Radix by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Hydroxygelsenicine (Assumed 14-Hydroxygelsenicine)

Disclaimer: Initial research indicates that "11-Hydroxygelsenicine" may be a typographical error, as the prominently documented and researched compound with a similar name is 14-Hydroxygelsenicine . This guide will proceed under the assumption that the intended topic is 14-Hydroxygelsenicine, a notable indole (B1671886) alkaloid with significant biological activities.

Introduction

14-Hydroxygelsenicine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Gelsemium genus, particularly Gelsemium elegans.[1] This compound belongs to the gelsedine-type alkaloids and is characterized by a complex polycyclic structure.[1] Historically, extracts of Gelsemium have been used in traditional medicine for various ailments, but their toxicity has limited their therapeutic application. Modern research has focused on isolating and characterizing individual alkaloids like 14-Hydroxygelsenicine to understand their pharmacological properties and potential as therapeutic agents, particularly in the fields of oncology and neuroscience.

Chemical Structure and Properties

The chemical structure of 14-Hydroxygelsenicine is intricate, featuring a spiro-oxindole core fused to a cage-like ether and a piperidine (B6355638) ring. Its systematic IUPAC name is (1'R,5'S,11'S,12'R,13'R)-5'-ethyl-1-methoxy-1',11',12',13'-tetrahydro-spiro[indole-3,10'-[2][3]methano[4][5]oxazocino[3,4-a]pyridine]-2-one.

Chemical Structure

Figure 1. 2D Chemical Structure of 14-Hydroxygelsenicine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [4] |

| Molar Mass | 342.395 g/mol | [4] |

| Appearance | White, amorphous powder | [6] |

| Density (predicted) | 1.53±0.1 g/cm³ | [4] |

| Boiling Point (predicted) | 570.3±50.0 °C at 760 mmHg | [4] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa (predicted) | Data not available | - |

Experimental Protocols

This section details generalized experimental protocols for the isolation, characterization, and biological evaluation of 14-Hydroxygelsenicine, based on methods reported for Gelsemium alkaloids.

Isolation and Purification

A common method for the isolation of 14-Hydroxygelsenicine from Gelsemium elegans involves a combination of chromatographic techniques.[7][8][9]

Protocol: Isolation of 14-Hydroxygelsenicine

-

Extraction:

-

Air-dried and powdered plant material (e.g., stems and leaves of G. elegans) is extracted exhaustively with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Extraction:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10 and then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

High-Speed Counter-Current Chromatography (HSCCC): The crude alkaloid extract is first subjected to HSCCC for preliminary separation. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from HSCCC containing 14-Hydroxygelsenicine are further purified by Prep-HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an additive like formic acid or triethylamine.[7][9]

-

The purity of the isolated compound is assessed by analytical HPLC.

-

Structural Characterization

The structure of the purified 14-Hydroxygelsenicine is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a deuterated solvent such as chloroform-d (B32938) or methanol-d.

-

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[6]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.[6]

-

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide further structural information. For 14-hydroxygelsenicine, characteristic fragment ions would be monitored.[10]

-

Biological Activity Assays

The inhibitory effect of 14-Hydroxygelsenicine on the STAT3 signaling pathway can be assessed using the following methods.[5][11][12]

Protocol: Western Blot for Phospho-STAT3

-

Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., U266 multiple myeloma cells) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of 14-Hydroxygelsenicine for a specified period (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.

Protocol: STAT3 Luciferase Reporter Assay

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment and Stimulation: Transfected cells are treated with 14-Hydroxygelsenicine for a set time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

-

Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A reduction in normalized luciferase activity in treated cells compared to controls indicates inhibition of STAT3 transcriptional activity.

The effect of 14-Hydroxygelsenicine on osteoclast differentiation can be evaluated as follows.[13][14][15]

Protocol: TRAP Staining Assay

-

Cell Culture: Mouse bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF (macrophage colony-stimulating factor).

-

Induction of Osteoclastogenesis: BMMs are stimulated with RANKL (receptor activator of nuclear factor-κB ligand) in the presence of various concentrations of 14-Hydroxygelsenicine for several days (e.g., 5-7 days).

-

TRAP Staining: The cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. A decrease in the number of osteoclasts in treated cultures indicates inhibition of osteoclastogenesis.

The interaction of 14-Hydroxygelsenicine with GABA-A receptors can be assessed using a competitive radioligand binding assay.[4][16][17]

Protocol: [³H]Muscimol Binding Assay

-

Membrane Preparation: Rat brain cortices are homogenized, and crude synaptic membranes are prepared by differential centrifugation.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the absence or presence of increasing concentrations of 14-Hydroxygelsenicine.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is determined, and the IC₅₀ value for 14-Hydroxygelsenicine is calculated from the competition curve. This indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Biological Activities and Signaling Pathways

14-Hydroxygelsenicine exhibits a range of biological activities, including antitumor, anti-inflammatory, and neurotoxic effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Antitumor Activity via STAT3 Inhibition

14-Hydroxygelsenicine has been shown to inhibit the proliferation of cancer cells by interfering with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell survival and proliferation. By inhibiting the phosphorylation and subsequent activation of STAT3, 14-Hydroxygelsenicine can downregulate the expression of STAT3 target genes involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.[8][18]

Inhibition of Osteoclastogenesis

14-Hydroxygelsenicine has been found to inhibit osteoclast activity.[4] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in diseases like osteoporosis. The differentiation and activation of osteoclasts are primarily regulated by the RANKL/RANK signaling pathway. By interfering with this pathway, 14-Hydroxygelsenicine can reduce the formation of mature osteoclasts, thereby inhibiting bone resorption.[19][20]

Neurotoxicity via GABA-A Receptor Modulation

14-Hydroxygelsenicine is known to exhibit neurotoxicity, which is attributed to its interaction with the GABAergic system.[4] It enhances the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptor, the GABA-A receptor. This potentiation of GABAergic signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. At toxic doses, this can lead to respiratory depression and other neurological symptoms.[4]

Conclusion

14-Hydroxygelsenicine is a structurally complex and biologically active alkaloid with significant potential for drug development, particularly in the area of cancer therapy. Its ability to inhibit the STAT3 signaling pathway and osteoclastogenesis provides a strong rationale for further investigation. However, its neurotoxicity, mediated through the GABA-A receptor, presents a significant challenge that must be addressed through careful dose-response studies and potentially through the development of derivatives with an improved therapeutic index. This guide provides a foundational overview of the chemical and biological properties of 14-Hydroxygelsenicine, along with generalized protocols for its study, to aid researchers in this endeavor. Further research is required to fully elucidate its pharmacological profile and to determine its clinical viability.

References

- 1. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Offline preparative three-dimensional HPLC for systematic and efficient purification of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 13. Inhibition of osteoclastogenesis for periprosthetic osteolysis therapy through the suppression of p38 signaling by fraxetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmb.or.kr [jmb.or.kr]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. RANKL/RANK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Hydroxygelsenicine in Gelsemium: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gelsemium, a genus of flowering plants known for its complex and pharmacologically active monoterpenoid indole (B1671886) alkaloids (MIAs), produces a range of compounds with significant therapeutic potential. Among these, the gelsedine-type alkaloids, including 11-Hydroxygelsenicine, are of particular interest due to their potent biological activities. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, consolidating current scientific understanding derived from genomic studies, biomimetic synthesis, and characterization of related pathways. While the complete enzymatic sequence has not been fully elucidated in vitro, a robust hypothetical pathway can be constructed based on established initial steps in MIA biosynthesis and the identification of key enzyme families, such as Cytochrome P450 monooxygenases, that catalyze critical late-stage transformations. This document outlines the pathway from primary metabolites to this compound, details experimental protocols for enzyme discovery and characterization, and presents a framework for the quantitative analysis of this complex biosynthetic route.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the general MIA pathway. The pathway can be broadly divided into two major stages: the formation of the core intermediate, strictosidine (B192452), and the subsequent, species-specific modifications leading to the diverse Gelsemium alkaloids.

Stage 1: Formation of Strictosidine

The initial steps of MIA biosynthesis are highly conserved among different plant species, including Gelsemium.[1][2] The pathway begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid secologanin.

-

Tryptophan Decarboxylation: The pathway is initiated by the enzyme Tryptophan Decarboxylase (TDC) , which catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[1]

-

Strictosidine Synthesis: Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a reaction catalyzed by Strictosidine Synthase (STR) , to form strictosidine.[1][3] This molecule is the universal precursor for virtually all monoterpenoid indole alkaloids.[4]

-

Deglucosylation: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding the highly reactive strictosidine aglycone, which serves as a crucial branching point for various alkaloid scaffolds.[1][3]

Stage 2: Post-Strictosidine Diversification and the Proposed Formation of this compound

Following the formation of strictosidine aglycone, the biosynthetic pathway diverges significantly, leading to the formation of various skeletal types, including the sarpagine-, humantenine-, and ultimately, the gelsedine-type alkaloids.[2][5] The precise sequence and intermediates are the subject of ongoing research, but a plausible pathway can be proposed based on isolated alkaloids and biomimetic synthesis studies.

It is hypothesized that humantenine-type oxindole (B195798) alkaloids serve as the precursors to the gelsedine-type alkaloids.[2] A key transformation involves the oxidative cleavage of the C20-C21 bond of a gelselegine-type intermediate to form the gelsenicine scaffold.[2]

The final and critical step in the formation of this compound is the regioselective hydroxylation of gelsenicine at the C-11 position. This reaction is characteristic of late-stage modifications in alkaloid biosynthesis and is almost certainly catalyzed by a Cytochrome P450 monooxygenase (CYP450).[1][6] While the specific enzyme has not been isolated, the genome of Gelsemium sempervirens contains genes for CYP450s.[7] Specifically, evidence points to the existence of a "Rankinidine 11-hydroxylase," an uncharacterized CYP71-family enzyme that hydroxylates a related humantenine-type alkaloid at the same C-11 position.[1] This strongly suggests that a homologous CYP450 enzyme is responsible for the C-11 hydroxylation of gelsenicine.

The proposed terminal step is therefore:

Gelsenicine + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O (Catalyzed by a putative Gelsenicine 11-hydroxylase, likely a CYP450).

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthesis pathway of this compound from primary metabolites.

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics of the final biosynthetic step to this compound or the in-planta concentrations of its direct precursors. The characterization of the putative Gelsenicine 11-Hydroxylase would require obtaining such data. The following table outlines the key parameters that would be determined.

| Parameter | Description | Method of Determination | Target Value/Units |

| Substrate Specificity | The range of alkaloid substrates the enzyme can hydroxylate. | In vitro enzyme assays with analogs | Relative Activity (%) |

| K_m (Gelsenicine) | Michaelis constant; the substrate concentration at which the reaction rate is half of V_max. | In vitro enzyme kinetics (LC-MS based) | µM |

| V_max | The maximum rate of the reaction when the enzyme is saturated with the substrate. | In vitro enzyme kinetics (LC-MS based) | nmol mg⁻¹ min⁻¹ |

| k_cat | Turnover number; the number of substrate molecules each enzyme site converts to product per unit time. | Calculated from V_max and enzyme conc. | s⁻¹ |

| k_cat / K_m | Catalytic efficiency of the enzyme. | Calculated from k_cat and K_m | M⁻¹ s⁻¹ |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Buffer titration assays | pH unit |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Temperature gradient assays | °C |

Experimental Protocols

The identification and characterization of the putative Gelsenicine 11-Hydroxylase are critical to fully elucidating the pathway. The following protocols are based on established methodologies for discovering and characterizing plant-based CYP450 enzymes.

Protocol 1: Identification of Candidate Genes

This protocol describes a transcriptomics-based approach to identify candidate hydroxylase genes.

Workflow Diagram:

Caption: Workflow for identifying candidate Gelsenicine 11-Hydroxylase genes via transcriptomics.

Methodology:

-

Tissue Selection & RNA Extraction: Select young root tissue from Gelsemium sempervirens or G. elegans, where MIA biosynthesis is often localized.[1] Extract total RNA using a plant-specific RNA extraction kit with DNAse treatment to remove genomic DNA contamination.

-

Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform deep sequencing using an Illumina platform.

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome.

-

Perform a BLASTx search of the assembled transcripts against the NCBI non-redundant protein database and a dedicated Cytochrome P450 database to identify putative CYP450 genes.

-

Specifically search for homologs of the previously reported Rankinidine 11-hydroxylase (CYP71 family).[1]

-

Correlate the expression levels of candidate genes with alkaloid accumulation profiles to prioritize candidates for functional characterization.

-

Protocol 2: Functional Characterization of Candidate Hydroxylase

This protocol details the heterologous expression and in vitro functional validation of a candidate gene.

Methodology:

-

Cloning and Expression:

-

Amplify the full-length open reading frame of the candidate CYP450 gene from Gelsemium cDNA.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) for heterologous expression in Saccharomyces cerevisiae. A co-expression plasmid carrying a cytochrome P450 reductase (CPR) from a plant source is also required, as CYP450s depend on CPRs for electron transfer.

-

Transform the expression constructs into a suitable yeast strain (e.g., WAT11).

-

-

Microsome Isolation:

-

Grow the transformed yeast culture and induce protein expression with galactose.

-

Harvest the yeast cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the membrane-bound CYP450 and CPR, by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Isolated yeast microsomes (as the enzyme source).

-

Gelsenicine (as the substrate), dissolved in a suitable solvent like DMSO.

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Potassium phosphate buffer at an appropriate pH (typically 7.0-7.5).

-

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of any new product with an authentic standard of this compound to confirm the enzyme's function.

-

Conclusion

The biosynthesis of this compound in Gelsemium represents a specialized branch of the complex monoterpenoid indole alkaloid pathway. While the early steps leading to the central precursor, strictosidine, are well-established, the late-stage modifications, particularly the final hydroxylation step, are based on a scientifically robust but hypothetical model. The proposed pathway posits that a Cytochrome P450 monooxygenase, likely belonging to the CYP71 family, catalyzes the C-11 hydroxylation of gelsenicine. This whitepaper provides a comprehensive framework for understanding this pathway and offers detailed experimental strategies for the definitive identification and characterization of the key undiscovered enzyme. The successful elucidation of this pathway will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other valuable Gelsemium alkaloids for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a novel gelsedine-type gelsemium alkaloid, gelsemicine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of a novel gelsedine-type gelsemium alkaloid, gelsemicine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of a novel gelsedine-type gelsemium alkaloid, gelsemicine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Gelsemium Alkaloids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic analysis of Gelsemium alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, complete datasets for 11-Hydroxygelsenicine were not identified in the conducted literature search, this document outlines the general methodologies and presents representative data for related compounds isolated from Gelsemium elegans.

The genus Gelsemium is a rich source of complex monoterpenoid indole (B1671886) alkaloids, many of which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.

Experimental Protocols

The isolation and characterization of alkaloids from Gelsemium elegans typically follow a standardized workflow.

1. Extraction and Isolation: The air-dried and powdered plant material (e.g., stems and leaves) is extracted with a solvent such as 95% aqueous ethanol. The resulting crude extract is then subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved through various chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the chemical structure of the isolated compounds. Spectra are typically acquired on high-field NMR spectrometers (e.g., 500 or 600 MHz) using deuterated solvents like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz).

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the molecular formula of the alkaloids. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the compounds.[1]

Data Presentation

Due to the absence of specific data for this compound, the following tables present representative ¹H and ¹³C NMR data for a related gelsenicine-type alkaloid as an example of how such data is typically reported. The specific compound and its corresponding data would be inserted here upon availability.

Table 1: Representative ¹H NMR Data for a Gelsenicine-Type Alkaloid

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Representative ¹³C NMR Data for a Gelsenicine-Type Alkaloid

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of alkaloids from Gelsemium species.

References

In-Depth Toxicological Profile of 11-Hydroxygelsenicine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for 11-Hydroxygelsenicine, a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus. It is important to note that the majority of available scientific literature refers to this compound as 14-Hydroxygelsenicine (HGE) . This document will proceed using the more commonly cited nomenclature. The profile covers acute toxicity, in vitro cytotoxicity, and the known mechanisms of action. Due to a paucity of specific data for HGE in genotoxicity, mutagenicity, and safety pharmacology, this guide also discusses the broader toxicological context of Gelsemium alkaloids and provides standardized experimental protocols as a reference for future studies. All quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

14-Hydroxygelsenicine (HGE) is a gelsedine-type indole alkaloid isolated from Gelsemium elegans and Gelsemium sempervirens.[1] These plants have a history of use in traditional medicine; however, they are also known for their high toxicity.[1] The therapeutic dose of alkaloids from G. elegans is reportedly close to the toxic dose, necessitating a thorough understanding of their toxicological profiles for any potential pharmaceutical development.[1] This document synthesizes the available non-clinical safety data for HGE to support research and development activities.

Acute Toxicity

The acute toxicity of 14-Hydroxygelsenicine has been primarily evaluated in rodent models. A notable gender difference in sensitivity has been reported.

Lethal Dose (LD50)

Oral administration of purified HGE in mice has been shown to induce dose-dependent adverse effects, including respiratory irregularities and death.[1]

| Species | Route of Administration | Gender | LD50 (mg/kg) | Citation |

| Mouse | Oral | Female | 0.125 | [1] |

| Mouse | Oral | Male | 0.295 | [1] |

Table 1: Acute Oral LD50 of 14-Hydroxygelsenicine in Mice

The data indicates that female mice are more than twice as sensitive to the acute lethal effects of HGE compared to male mice.[1] This difference is hypothesized to be related to variations in the expression of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of HGE.[1]

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Representative)

As the specific protocol for the HGE LD50 study is not detailed in the available literature, a representative protocol based on OECD Guideline 423 (Acute Toxic Class Method) is provided below.

In Vitro Cytotoxicity

Direct studies on the in vitro cytotoxicity of pure 14-Hydroxygelsenicine are limited. However, research on crude extracts of Gelsemium elegans provides some initial insights.

Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic activity of a crude methanol (B129727) extract of Gelsemium elegans leaves reported the following IC50 values after 96 hours of incubation:

| Cell Line | Cell Type | IC50 (µg/mL) | Citation |

| CaOV-3 | Human Ovarian Cancer | 5 | |

| MDA-MB-231 | Human Breast Cancer | 40 |

Table 2: In Vitro Cytotoxicity of Gelsemium elegans Methanol Extract

These results suggest that the extract exhibits potent cytotoxicity, with some degree of selectivity towards the ovarian cancer cell line. It is important to note that these values are for a crude extract and not for purified 14-Hydroxygelsenicine.

Experimental Protocol: MTT Assay for Cytotoxicity (Representative)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability. A standard protocol is outlined below.

Mechanism of Toxicity

The primary mechanism of toxicity for 14-Hydroxygelsenicine is neurotoxicity, mediated through the modulation of GABAergic neurotransmission.

GABA Receptor Modulation

HGE exhibits specific neurotoxicity by enhancing the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptors (GABA-A receptors).[1] This potentiation of GABAergic signaling leads to a decrease in neuronal excitability, which can result in central nervous system depression and respiratory failure.[1]

Genotoxicity and Mutagenicity

There are currently no specific studies available in the public domain that have evaluated the genotoxic or mutagenic potential of 14-Hydroxygelsenicine. Standard assays to assess these endpoints include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol: In Vivo Micronucleus Assay (Representative)

This assay detects damage to chromosomes or the mitotic apparatus by quantifying the formation of micronuclei in erythrocytes of treated animals.

Safety Pharmacology

Dedicated safety pharmacology studies for 14-Hydroxygelsenicine, which investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems), have not been identified in the available literature. Given the known neurotoxicity and effects on respiration, this is a critical data gap.

A standard safety pharmacology core battery would include:

-

Central Nervous System: A functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological changes.

-

Cardiovascular System: In vivo telemetry in a large animal species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay would also be crucial to assess the potential for QT interval prolongation.

-

Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.

Conclusion and Future Directions

The current toxicological profile of 14-Hydroxygelsenicine is incomplete. While acute toxicity data in mice and a primary mechanism of neurotoxicity have been identified, significant data gaps remain, particularly in the areas of in vitro cytotoxicity with the pure compound, genotoxicity, mutagenicity, and safety pharmacology. The pronounced gender difference in acute toxicity warrants further investigation into the metabolic pathways of this compound. For any future development of 14-Hydroxygelsenicine or related compounds for therapeutic purposes, a comprehensive evaluation of these missing toxicological endpoints is imperative. The representative protocols provided in this guide can serve as a framework for the design of such studies.

References

Preliminary In Vitro Studies on 11-Hydroxygelsenicine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine, a monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, is a subject of growing interest within the scientific community due to the recognized biological activities of related alkaloids from this genus. Preliminary in vitro investigations and studies on analogous compounds suggest its potential role in key cellular processes, including apoptosis and cell signaling. This technical guide synthesizes the currently available preliminary data and outlines established experimental protocols relevant to the in vitro study of this compound, with a focus on its potential effects on cancer cells, osteoclasts, and its interaction with neurotransmitter receptors. While direct quantitative data for this compound remains limited in publicly accessible literature, this document provides a framework for its investigation based on studies of closely related Gelsemium alkaloids.

Introduction

Gelsemium elegans has a long history in traditional medicine, and its constituent alkaloids are known to possess a range of pharmacological and toxicological effects. This compound is a member of the gelsedine-type indole alkaloids found in this plant. The presence of a hydroxyl group at the 11th position suggests potentially unique bioactivity compared to other alkaloids of the same class. In vitro studies on crude extracts and isolated compounds from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines and modulatory effects on the central nervous system, primarily through interaction with GABA receptors. Furthermore, certain alkaloids from this plant have been shown to influence osteoclast activity, hinting at a potential therapeutic application in bone-related diseases.

This guide aims to provide researchers with a consolidated resource on the preliminary in vitro assessment of this compound, detailing relevant experimental designs and potential signaling pathways for investigation.

Quantitative Data Summary

Direct quantitative in vitro data for this compound is not extensively available in the current body of scientific literature. However, studies on closely related Gelsemium alkaloids provide valuable reference points for designing and interpreting experiments with this compound. The following tables summarize cytotoxicity data for other Gelsemium compounds.

Table 1: In Vitro Cytotoxicity of Gelsemium elegans Methanolic Extract

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |

| CaOV-3 | Human Ovarian Cancer | 96 | 5[1][2] |

| MDA-MB-231 | Human Breast Cancer | 96 | 40[1][2] |

Table 2: In Vitro Cytotoxicity of (+)-Gelsemine

| Cell Line | Cell Type | IC50 (µM) |

| PC12 | Rat Adrenal Pheochromocytoma | 31.59[3] |

Note: The data presented above is for related compounds and extracts, not this compound itself. These values should be used as a preliminary guide for dose-ranging studies.

Key In Vitro Experimental Protocols

The following protocols are standard methodologies that can be adapted for the investigation of this compound's in vitro bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., ovarian, breast, lung, etc.) and, if applicable, non-cancerous cell lines for selectivity assessment.

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Osteoclast Apoptosis Assay

This protocol is designed to determine if this compound can induce programmed cell death in osteoclasts.

-

Cell Culture: Primary bone marrow-derived macrophages (BMMs) or a murine macrophage cell line like RAW 264.7 can be differentiated into osteoclasts by stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).

-

Methodology:

-

Differentiate BMMs or RAW 264.7 cells into mature osteoclasts in multi-well plates.

-

Treat the mature osteoclasts with varying concentrations of this compound for a defined period.

-

Assess apoptosis using one or more of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Analyze the stained cells by flow cytometry or fluorescence microscopy.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

-

Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9, using specific fluorogenic or colorimetric substrates.

-

-

GABA Receptor Binding Assay

This assay determines the affinity of this compound for GABA receptors, which is a known target of other Gelsemium alkaloids.

-

Preparation: Use synaptic membrane preparations from rodent brain tissue (e.g., cortex or cerebellum) or cell lines expressing specific GABA receptor subtypes.

-

Methodology:

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the non-specific binding by including a high concentration of a known unlabeled ligand (e.g., GABA or diazepam).

-

Calculate the specific binding and determine the Ki (inhibitory constant) of this compound by analyzing the competition binding data using appropriate software (e.g., Prism).

-

Signaling Pathway Analysis and Visualization

Based on the known mechanisms of related natural products, the following signaling pathways are pertinent areas of investigation for this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.

A proposed experimental workflow to investigate the effect of this compound on the STAT3 pathway is as follows:

Caption: Workflow for Investigating STAT3 Inhibition.

A simplified representation of the canonical STAT3 signaling pathway and a hypothetical point of inhibition by this compound is shown below.

References

11-Hydroxygelsenicine as a GABA Receptor Modulator: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information regarding 11-hydroxygelsenicine (B12403617) and its interaction with GABA receptors. It is critical to note that detailed, peer-reviewed primary scientific literature containing quantitative data and specific experimental protocols on this topic is scarce. The information presented herein is largely based on publicly available tertiary sources and should be interpreted with caution pending further rigorous scientific investigation. The compound is often referred to as 14-hydroxygelsenicine (B1256079) in the available literature; it is presumed "this compound" is a synonym or a variation in numbering.

Introduction

This compound is an indole (B1671886) alkaloid derived from plants of the Gelsemium genus. While many alkaloids from this genus, such as gelsemine, have been studied for their effects on the central nervous system, this compound has received comparatively less attention in the primary scientific literature regarding its specific mechanism of action. Available information suggests that, unlike some of its congeners that act as negative modulators, this compound may function as a positive allosteric modulator of GABA-A receptors.

Postulated Mechanism of Action

It is hypothesized that this compound enhances the binding of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), to its receptor, the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability. This proposed mechanism is supported by reports that the effects of this compound can be counteracted by flumazenil, a known competitive antagonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. This suggests that this compound may bind to this site or a closely related allosteric site to exert its effects.

Data Presentation

A comprehensive search of scientific databases did not yield sufficient quantitative data from primary literature to construct a detailed comparative table of binding affinities (Kᵢ), half-maximal effective concentrations (EC₅₀), or half-maximal inhibitory concentrations (IC₅₀) for this compound at various GABA-A receptor subunits. Such data is essential for a thorough understanding of its pharmacological profile and is a critical gap in the current knowledge.

Experimental Protocols

Detailed experimental protocols from peer-reviewed publications specifically describing the evaluation of this compound's effects on GABA-A receptors are not available in the public domain at this time. To rigorously characterize its modulatory activity, the following standard experimental approaches would be necessary:

-

Radioligand Binding Assays: To determine the binding affinity of this compound to the GABA-A receptor, competitive binding assays using radiolabeled ligands for various sites on the receptor complex (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site) would be required.

-

Electrophysiology: Whole-cell patch-clamp recordings from cells (such as HEK293 cells or Xenopus oocytes) expressing specific GABA-A receptor subunit combinations would be essential. These studies would allow for the characterization of this compound's effect on GABA-evoked currents, including its potency (EC₅₀) and efficacy.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the postulated signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor and a potential experimental workflow for its characterization. It is important to reiterate that these are hypothetical representations based on the limited available information.

Figure 1: Postulated signaling pathway of this compound at the GABA-A receptor.

Figure 2: A potential experimental workflow for characterizing this compound.

Figure 3: Logical relationship of this compound's hypothesized mechanism.

Conclusion and Future Directions

The current understanding of this compound as a GABA receptor modulator is in its infancy and relies on limited, largely uncited information. While the hypothesis of it being a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor is plausible, it requires substantial experimental validation. Future research should prioritize in-depth pharmacological characterization through binding and electrophysiological studies to determine its affinity, efficacy, and subunit selectivity. A thorough investigation into its structure-activity relationship, comparing it with other Gelsemium alkaloids, would provide valuable insights for the potential development of novel therapeutic agents targeting the GABAergic system. Until such primary data becomes available, any discussion of this compound's role as a GABA receptor modulator remains speculative.

Unraveling the Mechanisms of Osteoclast Inhibition: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: Excessive bone resorption by osteoclasts is a key driver of pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. Consequently, the inhibition of osteoclast formation (osteoclastogenesis) and function is a primary therapeutic goal. This document provides a technical overview of the core molecular pathways governing osteoclast differentiation and outlines the standard experimental protocols used to investigate potential inhibitory compounds. While this guide is framed around the inquiry into "11-Hydroxygelsenicine," a thorough review of current scientific literature reveals no direct research on this specific compound's role in osteoclast inhibition. Therefore, this paper will focus on the established signaling cascades, such as RANKL/RANK, NF-κB, and MAPK, which serve as the foundational targets for novel drug discovery in this field.

The Osteoclast: A Primer on Bone's Resorptive Cell

Osteoclasts are specialized, multinucleated cells originating from the monocyte-macrophage hematopoietic lineage.[1][2] Their primary function is bone resorption, a process essential for skeletal remodeling and calcium homeostasis.[2] However, an imbalance leading to excessive osteoclast activity results in debilitating bone diseases.[2][3] The differentiation and activation of these cells are meticulously controlled by a complex network of signaling molecules, with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) being the indispensable cytokine orchestrating this process.[4][5][6][7]

The RANKL/RANK/OPG Axis: The Master Switch of Osteoclastogenesis

The journey from a precursor cell to a mature, bone-resorbing osteoclast is principally governed by two cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[2][4][6] M-CSF ensures the survival and proliferation of osteoclast progenitors.[2][4] The binding of RANKL, expressed by osteoblasts, to its receptor RANK on precursor cells triggers the crucial differentiation cascade.[4][5]

This interaction is competitively inhibited by Osteoprotegerin (OPG), a soluble decoy receptor also secreted by osteoblasts.[5][7] OPG binds directly to RANKL, preventing its engagement with RANK and thus acting as a potent inhibitor of osteoclast formation. The RANKL/OPG ratio is a critical determinant of bone density and skeletal health.[7]

The binding of RANKL to RANK initiates the recruitment of adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6), to the intracellular domain of the receptor.[4][5][8] This event sparks the activation of downstream signaling pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][4][5][8][9]

Core Intracellular Signaling Pathways as Therapeutic Targets

The NF-κB Pathway

Activation of the NF-κB signaling pathway is a non-negotiable step in osteoclast differentiation.[2] The RANKL-RANK-TRAF6 complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB).[4] This phosphorylation marks IκB for proteasomal degradation, liberating the NF-κB heterodimer (p50/p65) to translocate into the nucleus.[4][8] Within the nucleus, NF-κB drives the expression of key osteoclastogenic genes, including the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[5][8]

The MAPK Pathway

Concurrently, RANKL activates the MAPK pathway, comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][5][8] Phosphorylation and activation of these kinases lead to the activation of the transcription factor Activator Protein-1 (AP-1), which is composed of c-Fos and c-Jun.[6] AP-1 is another critical factor that, in concert with NF-κB, is required for the robust induction of NFATc1.[6]

NFATc1: The Master Regulator

NFATc1 is the pivotal transcription factor that directs the terminal differentiation of osteoclasts.[5][6][8] Following its initial induction by NF-κB and AP-1, NFATc1 engages in an auto-amplification loop, dramatically increasing its own expression.[5] This surge in NFATc1 levels is essential for activating the transcription of numerous osteoclast-specific genes responsible for bone resorption, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K (CTSK), and matrix metalloproteinase 9 (MMP9).[10][11]

Quantitative Analysis of Osteoclast Inhibitors

The table below presents a summary of quantitative data on the effects of various compounds that inhibit osteoclast activity, providing a benchmark for the evaluation of new molecules.

| Compound/Intervention | Target/Cell Type | Assay | Key Quantitative Findings |

| LY117018 | Murine Bone Marrow Cultures | Osteoclast Number | Significant reduction in TRAP-positive multinucleated cells at 10-12 M to 10-9 M.[12] |

| N-Methylpyrrolidone (NMP) | RANKL-stimulated precursors | TRAP Activity & Cell Formation | Dose-dependent inhibition of TRAP activity and the formation of multinucleated osteoclasts.[6] |

| Morroniside | Mouse Primary Monocytes | TRAP Activity & Cell Number | Significant inhibition of TRAP activity and a reduction in TRAP-positive multinucleated cells.[11] |

| I-BET151 | In vivo bone loss models | Bone Resorption | Potent suppression of pathological bone loss in inflammatory and post-ovariectomy models.[13] |

| Cortisone | Primary Human Osteoclasts | Bone Resorption Pit Assay | A 77% reduction in the global score of bone resorption.[14][15] |

Standardized Methodologies for Investigating Osteoclast Inhibition

The following protocols are standard in the field for assessing the potential of a compound to inhibit osteoclastogenesis and function.

Osteoclast Differentiation (TRAP Staining) Assay

This assay quantifies the formation of mature osteoclasts.

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cells are cultured in the presence of M-CSF and RANKL to stimulate differentiation. The test compound is added at varying concentrations.

-

Incubation: Cells are incubated for 4-6 days to allow the formation of large, multinucleated osteoclasts.

-

Staining: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

-

Analysis: TRAP-positive cells with three or more nuclei are identified and counted. A reduction in the number of these cells indicates inhibition of osteoclast differentiation.[11]

Bone Resorption (Pit) Assay

This functional assay measures the bone-resorbing activity of osteoclasts.

-

Culture Setup: Osteoclast precursors are cultured on a resorbable substrate, such as a calcium phosphate-coated plate or a dentin slice, in differentiation medium containing the test compound.[16][17]

-

Incubation: The culture is maintained for 9-14 days to allow for matrix resorption.[16][17]

-

Visualization: Cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) or by measuring the release of fluorescent labels from the substrate.[16][17][18]

-

Quantification: The total area of resorption is measured using imaging software. A smaller resorbed area in treated cultures indicates functional inhibition.[16]

Western Blotting for Signaling Pathway Interrogation

This technique assesses how a compound affects the key signaling proteins.

-

Cell Stimulation: Precursor cells are treated with the test compound before being stimulated with RANKL for short durations (e.g., 0-60 minutes).[19]

-

Protein Analysis: Cell lysates are collected, and proteins are separated by electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is probed with antibodies specific for the total and phosphorylated (active) forms of key signaling proteins like p38, ERK, and IκBα.

-

Analysis: The intensity of the protein bands is quantified to determine if the compound inhibits the RANKL-induced phosphorylation of these key signaling molecules.[1][19]

Visual Representations of Key Concepts

The RANKL-Induced Signaling Cascade

Caption: Core signaling pathways activated by RANKL in osteoclasts.